5-(2,4-dichlorophenoxymethyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2,4-dichlorophenoxymethyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenoxymethyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor, such as an α-haloketone.
Substitution Reactions: The phenyl and dichlorophenoxy groups are introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Thiol Group Introduction: The thiol group is introduced through a reaction with a sulfur-containing reagent, such as thiourea or sodium hydrosulfide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The phenyl and dichlorophenoxy groups can undergo further substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified triazole derivatives.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with unique properties.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for their potential use in treating infections.
Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them useful in biochemical research.
Medicine
Antifungal Agents: Triazole derivatives are widely used as antifungal agents in the treatment of fungal infections.
Anticancer Agents: Some triazole derivatives have shown potential as anticancer agents.
Industry
Agriculture: These compounds can be used as pesticides or herbicides.
Pharmaceuticals: Triazole derivatives are used in the synthesis of various pharmaceutical drugs.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenoxymethyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The phenyl and dichlorophenoxy groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal agent.
Voriconazole: A triazole derivative used to treat fungal infections.
Uniqueness
5-(2,4-dichlorophenoxymethyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3OS/c1-10-3-4-11(2)14(7-10)22-16(20-21-17(22)24)9-23-15-6-5-12(18)8-13(15)19/h3-8H,9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPBTUIKFLHONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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